![molecular formula C15H10N2O3S B1344505 2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid CAS No. 1031627-74-3](/img/structure/B1344505.png)

2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

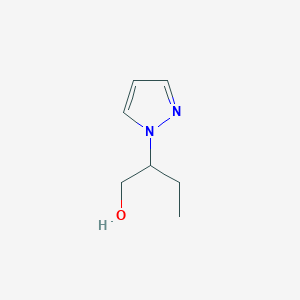

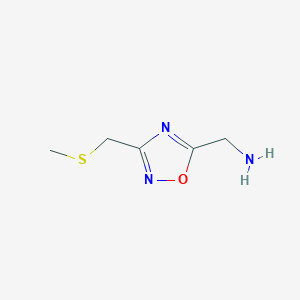

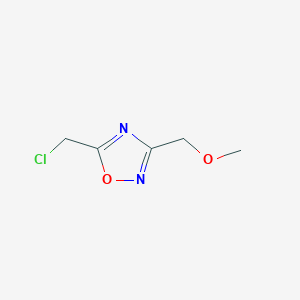

“2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid” is a specialty product for proteomics research . It has a molecular formula of C15H10N2O3S and a molecular weight of 298.32 .

Molecular Structure Analysis

The molecular structure of “2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid” is defined by its molecular formula, C15H10N2O3S . The exact structure would be best determined through techniques such as X-ray crystallography or NMR spectroscopy, which are not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid” are not fully detailed in the search results. Its molecular formula is C15H10N2O3S and it has a molecular weight of 298.32 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Synthesis of New Dialkyl Dibenzoates : Research has demonstrated the transformation of 2-(alkylcarbonyl)benzoic acids into azide derivatives and subsequently to ureas, leading to new alkyl derivatives through Curtius rearrangement. This process involves classical conditions in the presence of diphenylphosphoryl azide (DPPA) in a basic medium, followed by hydrolysis and final condensation reactions, yielding compounds with potential applications in material science and pharmaceuticals (Khouili et al., 2021).

Pharmacological Applications

Anti-inflammatory, Analgesic, and Antipyretic Activities : Studies on benzisothiazolyl derivatives have shown that the introduction of an aryl moiety leads to a significant increase in anti-inflammatory, analgesic, and antipyretic activities. Compounds like 2-[4-(1,2-benzisothiazol-3-yl)phenyl] propionic and butyric acids demonstrated activities comparable to ibuprofen, indicating their potential as new therapeutic agents (Bordi et al., 1992).

Enzyme Inhibition

Human Mast Cell Tryptase Inhibition : The synthesis of a library of compounds aimed at inhibiting human mast cell tryptase led to the identification of benzoic acid derivatives as potent inhibitors. These findings have implications for the development of new treatments for inflammatory diseases and allergic reactions (Combrink et al., 1998).

Antimicrobial and Antifungal Activities

Synthesis and Microbial Studies of New Pyridine Derivatives : Research into 2-amino substituted benzothiazoles and their antimicrobial and antifungal activities revealed the potential of these compounds in addressing various bacterial and fungal infections. This line of research contributes to the ongoing search for new antimicrobial agents (Patel & Agravat, 2007).

Antiparasitic Properties

In Vitro Activities Against Parasites : The study of 6-nitro- and 6-amino-benzothiazoles for their in vitro antiparasitic properties against Leishmania infantum and Trichomonas vaginalis showcased the potential of specific compounds in treating parasitic infections. This research offers a foundation for the development of novel antiparasitic treatments (Delmas et al., 2002).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(1,2-benzothiazole-3-carbonylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3S/c18-14(13-10-6-2-4-8-12(10)21-17-13)16-11-7-3-1-5-9(11)15(19)20/h1-8H,(H,16,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNQYDZAYSGCOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2)C(=O)NC3=CC=CC=C3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine](/img/structure/B1344422.png)

![1-[5-(Aminosulfonyl)-1,3-benzoxazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1344424.png)

![5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1344429.png)

![2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344430.png)

![2-[(2-Bromophenyl)amino]propanohydrazide](/img/structure/B1344431.png)

![2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344432.png)

![3-(aminomethyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B1344442.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-propylbenzamide](/img/structure/B1344446.png)